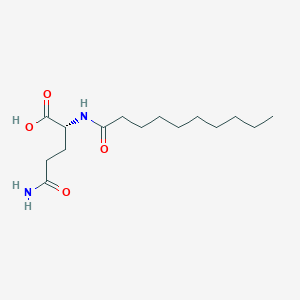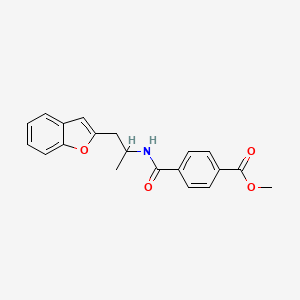
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C20H19NO4 and a molecular weight of 337.375. This compound features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has several scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives are known for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: Benzofuran derivatives can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: This compound can be used as a probe to study biological processes and molecular interactions involving benzofuran moieties.
作用機序
The mechanism of action of methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, leading to modulation of their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Benzofuran: The parent compound, benzofuran, is a simple fused ring system with diverse biological activities.
Benzothiophene: Similar to benzofuran, benzothiophene is a fused ring system with a sulfur atom instead of an oxygen atom.
Coumarin: Coumarin is a benzopyrone derivative with a structure similar to benzofuran but with a lactone ring.
Uniqueness: Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is unique due to the presence of the carbamoyl and ester functional groups, which can impart distinct chemical and biological properties compared to other benzofuran derivatives .
特性
IUPAC Name |
methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(11-17-12-16-5-3-4-6-18(16)25-17)21-19(22)14-7-9-15(10-8-14)20(23)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROXFUZPLSFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


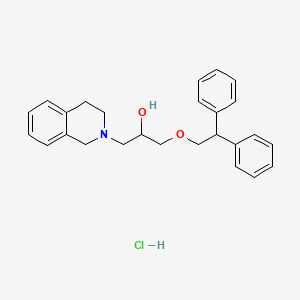
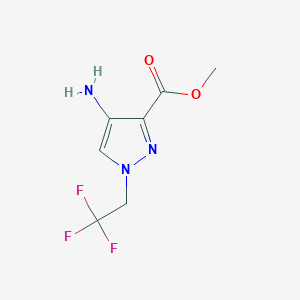
![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2787328.png)
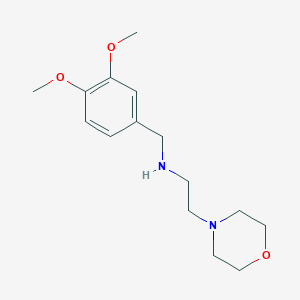
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)


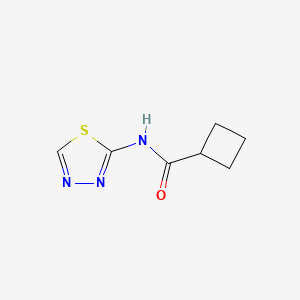

![2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2787344.png)
